Girinimbine

説明

特性

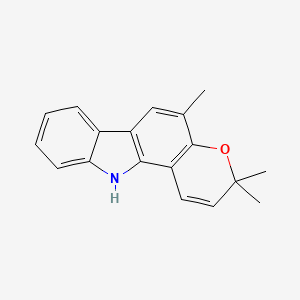

IUPAC Name |

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEQWKVGMHUUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945774 | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23095-44-5 | |

| Record name | Girinimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Girinimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girinimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRINIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Girinimbine: A Technical Guide to its Natural Sourcing and Isolation from Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girinimbine, a carbazole alkaloid with the chemical formula C₁₈H₁₇NO, is a prominent phytochemical predominantly found in the curry tree, Murraya koenigii (L.) Spreng.[1]. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties[2][3]. This technical guide provides a comprehensive overview of the natural distribution of this compound, detailed methodologies for its isolation from Murraya koenigii, and a summary of its biological activities with a focus on relevant signaling pathways.

Natural Source and Distribution

The primary and most extensively studied natural source of this compound is the curry tree, Murraya koenigii, a plant belonging to the Rutaceae family, native to the Indian subcontinent[2][4]. Various parts of the plant have been reported to contain this compound, with the concentration varying depending on the specific organ and geographical location.

Table 1: Quantitative Yield of this compound from Murraya koenigii

| Plant Part | Extraction Solvent(s) | Starting Material (g) | Yield of this compound (mg) | Yield (%) | Reference |

| Stem Bark | Petroleum Ether | 1100 | - | - | [5] |

| Roots & Stem Bark | Hexane, Chloroform, Ethyl Acetate | 700 (Roots), 1100 (Stem Bark) | 328.5 | ~0.018% (combined) | - |

| Roots | Hexane, Chloroform, Methanol | 525 | - | - | [6] |

| Leaves | Methanol | - | 0.010 - 0.114 mg/g | 0.001 - 0.0114% | [7] |

| Seeds | Chloroform, Methanol | 1200 | 350 | ~0.029% | - |

Note: The yield percentages are calculated based on the provided data and may vary depending on the specific extraction and purification methods used.

Isolation of this compound from Murraya koenigii

The isolation of this compound from Murraya koenigii typically involves a multi-step process encompassing extraction and chromatographic purification. The following is a generalized protocol synthesized from various reported methodologies.

Experimental Protocol: Extraction

-

Plant Material Preparation : The desired plant part (e.g., stem bark, roots, or leaves) is collected, washed, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture. The dried material is then ground into a coarse or fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction :

-

Soxhlet Extraction : A commonly employed method where the powdered plant material is continuously extracted with a suitable organic solvent.

-

Maceration : The powdered material is soaked in a solvent for an extended period (e.g., 3 days) with occasional agitation[5].

-

Microwave-Assisted Extraction (MAE) : A more rapid method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. One reported protocol uses a microwave power of 300 W at 45°C for one hour[6].

-

-

Choice of Solvent : The selection of the extraction solvent is critical and is based on the polarity of this compound. Non-polar to moderately polar solvents are typically used. Common solvents include:

-

Concentration : The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography : This is the primary technique used for the purification of this compound from the crude extract.

-

Stationary Phase : Silica gel (e.g., 60-120 mesh or 70-230 mesh) is commonly used as the adsorbent.

-

Mobile Phase : A solvent or a gradient of solvents is used to elute the compounds from the column. The choice of the mobile phase depends on the polarity of the compounds in the extract. A common mobile phase for this compound isolation is chloroform[5]. Gradient elution with increasing polarity (e.g., hexane-ethyl acetate mixtures) is also frequently employed.

-

-

Fraction Collection and Analysis : The eluate from the column is collected in a series of fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. The TLC plates are typically visualized under UV light (254 nm and/or 365 nm).

-

Recrystallization : The fractions containing pure or nearly pure this compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure crystalline this compound.

Visualization of the Isolation Workflow

Caption: A generalized workflow for the isolation of this compound from Murraya koenigii.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively investigated. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Apoptosis Induction by this compound

This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway:

This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[8]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[8].

Extrinsic Pathway:

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been found to activate caspase-8, a key initiator caspase in the extrinsic pathway, which can then directly activate caspase-3[6].

Visualization of this compound-Induced Apoptotic Signaling

Caption: this compound-induced apoptosis signaling pathways.

Inhibition of MEK/ERK and STAT3 Signaling Pathways

Recent studies have elucidated that this compound can also exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK and STAT3 pathways[9][10].

The MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of MEK and ERK, thereby downregulating the activity of this pathway and leading to a reduction in cancer cell proliferation[9].

The STAT3 pathway is another crucial regulator of cell growth and apoptosis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, which in turn suppresses the transcription of target genes involved in cell survival and proliferation[9].

Visualization of MEK/ERK and STAT3 Inhibition by this compound

Caption: Inhibition of MEK/ERK and STAT3 signaling pathways by this compound.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, holds considerable promise as a lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its natural sourcing and established protocols for its isolation. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and inhibit critical cell signaling pathways, underscores its potential in oncology and other therapeutic areas. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this valuable natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Murraya koenigii - Currying therapy for cancer - UM Research Repository [eprints.um.edu.my]

- 4. ijcmas.com [ijcmas.com]

- 5. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]

- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 10. researchgate.net [researchgate.net]

The Architectural Blueprint of Girinimbine: A Technical Guide to its Biosynthesis in Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girinimbine, a prominent carbazole alkaloid from the curry leaf plant (Murraya koenigii), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by available quantitative data and detailed experimental protocols for pathway elucidation. We present a proposed multi-step enzymatic cascade, commencing from primary metabolites, leading to the formation of the characteristic pyranocarbazole scaffold. This document is intended to serve as a foundational resource for researchers investigating carbazole alkaloid biosynthesis and aiming to harness these natural products for drug discovery and development.

Introduction

The curry leaf plant (Murraya koenigii), a member of the Rutaceae family, is a rich source of bioactive carbazole alkaloids. Among these, this compound (3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) is of particular interest due to its reported anti-cancer, anti-inflammatory, and neuroprotective properties. The intricate chemical architecture of this compound suggests a complex and fascinating biosynthetic origin. Elucidating this pathway is crucial for several reasons: it can enable the biotechnological production of this compound and related compounds, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide a deeper understanding of the chemical ecology of M. koenigii. This guide synthesizes the current understanding of carbazole alkaloid biosynthesis to propose a detailed pathway for this compound formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism. While the complete pathway in M. koenigii has yet to be fully elucidated, a putative route can be constructed based on known carbazole alkaloid biosynthetic pathways in plants. The key steps are believed to involve the formation of a carbazole nucleus, followed by prenylation and subsequent cyclization to form the characteristic pyran ring.

The proposed pathway commences with the condensation of an anthranilate derivative and an isoprenoid unit to form the carbazole scaffold. A crucial intermediate in the biosynthesis of many carbazole alkaloids in the Rutaceae family is 3-methylcarbazole . From this precursor, a series of modifications, including hydroxylation, prenylation, and cyclization, are proposed to lead to this compound.

A key putative intermediate in the formation of pyrano[3,2-a]carbazole alkaloids is 2-hydroxy-6-methylcarbazole . This molecule is then proposed to undergo prenylation, a common modification in alkaloid biosynthesis, through the action of a prenyltransferase . This enzyme would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the hydroxylated carbazole ring. The final step is an oxidative cyclization to form the pyran ring, yielding this compound.

Quantitative Data on Carbazole Alkaloids in Murraya koenigii

The concentration of this compound and other carbazole alkaloids can vary significantly depending on environmental factors. A study analyzing the leaves of M. koenigii from different climatic zones in India provides valuable quantitative data.

| Carbazole Alkaloid | Concentration Range (mg/g of dry leaf)[1] |

| This compound | 0.010 - 0.114 |

| Koenine-I | 0.097 - 1.222 |

| Murrayamine A | 0.092 - 5.014 |

| Koenigine | 0.034 - 0.661 |

| Koenimbidine | 0.010 - 1.673 |

| Koenimbine | 0.013 - 7.336 |

| O-methylmurrayamine A | 0.010 - 0.310 |

| Mahanine | 0.049 - 5.288 |

| 8,8''-biskoenigine | 0.031 - 1.731 |

| Isomahanimbine | 0.491 - 3.791 |

| Mahanimbine | 0.492 - 5.399 |

Experimental Protocols for Pathway Elucidation

To validate and fully elucidate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols provide a generalized framework for researchers.

Isotope Labeling Studies to Trace Precursors

Objective: To confirm the incorporation of putative precursors into the this compound molecule.

Methodology:

-

Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled anthranilic acid, mevalonic acid, or 3-methylcarbazole).

-

Administration to Plant Material: Administer the labeled precursors to M. koenigii seedlings, cell cultures, or detached leaves.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

-

Extraction of Alkaloids: Perform a comprehensive extraction of carbazole alkaloids from the plant material using established protocols.

-

Analysis: Analyze the purified this compound using mass spectrometry (MS) to detect the incorporation of the isotopic label and nuclear magnetic resonance (NMR) spectroscopy to determine the position of the label within the molecule.

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymatic activities responsible for the proposed biosynthetic transformations.

Methodology for a Putative Prenyltransferase:

-

Protein Extraction: Prepare a crude protein extract from young leaves of M. koenigii, where biosynthetic activity is expected to be high.

-

Substrate Synthesis: Synthesize the putative substrate, 2-hydroxy-6-methylcarbazole.

-

Enzyme Assay:

-

Set up a reaction mixture containing the crude protein extract, 2-hydroxy-6-methylcarbazole, dimethylallyl pyrophosphate (DMAPP), and necessary co-factors (e.g., Mg²⁺).

-

Incubate the reaction mixture at an optimal temperature.

-

Stop the reaction and extract the products.

-

-

Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the prenylated intermediate.

-

Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., chromatography) to isolate the prenyltransferase.

Gene Identification and Functional Characterization

Objective: To identify and confirm the function of the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on different tissues of M. koenigii to identify candidate genes that are co-expressed with known alkaloid biosynthetic genes or are highly expressed in tissues with high this compound content.

-

Candidate Gene Selection: Based on sequence homology to known prenyltransferases, hydroxylases, and cyclases, select candidate genes from the transcriptome data.

-

Gene Cloning: Clone the full-length coding sequences of the candidate genes.

-

Heterologous Expression: Express the cloned genes in a suitable host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

-

In Vitro/In Vivo Functional Assays:

-

Purify the recombinant enzymes and perform in vitro assays with the putative substrates as described in section 4.2.

-

For in vivo assays in N. benthamiana, co-infiltrate with genes for substrate production and analyze the metabolites produced.

-

Conclusion

The biosynthesis of this compound in Murraya koenigii represents a fascinating area of research with significant implications for biotechnology and medicine. The proposed pathway, centered around the key intermediate 3-methylcarbazole, provides a solid framework for future investigations. The experimental protocols outlined in this guide offer a systematic approach to unraveling the molecular machinery responsible for the synthesis of this potent carbazole alkaloid. Through a combination of metabolomics, enzymology, and molecular genetics, the complete biosynthetic pathway of this compound can be elucidated, paving the way for its sustainable production and the discovery of novel biocatalysts.

References

Girinimbine: A Technical Guide on Physicochemical Properties and Solubility for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girinimbine, a carbazole alkaloid primarily isolated from the curry tree (Murraya koenigii), has garnered significant scientific interest due to its wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical document provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of this compound, critical for its advancement in preclinical and clinical research. The guide includes structured data tables, detailed experimental protocols, and visualizations of experimental workflows and biological pathways to support researchers in drug formulation and development.

Introduction

This compound (3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) is a naturally occurring pyranocarbazole alkaloid.[3] It is predominantly extracted from the stem bark and roots of Murraya koenigii, a plant widely used in traditional medicine and culinary applications.[3][4] Extensive research has demonstrated that this compound exhibits significant therapeutic potential, primarily attributed to its ability to induce apoptosis and modulate key cellular signaling pathways involved in cancer and inflammation.[5][6] Understanding its fundamental physicochemical and solubility parameters is a prerequisite for designing effective delivery systems and conducting reliable pharmacological studies.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its behavior, formulation, and bioavailability. The key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO | [7] |

| Molecular Weight | 263.33 g/mol | [1] |

| IUPAC Name | 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | [7] |

| CAS Number | 23095-44-5 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 175 °C | [7] |

| logP (XLogP3-AA) | 4.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Table 1: Summary of Physicochemical Properties of this compound.

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and distribution in vivo. Like many natural alkaloids, it exhibits poor aqueous solubility. A detailed solubility profile is presented in Table 2.

| Solvent | Solubility | Remarks | Source |

| DMSO | 27.02 mg/mL (102.61 mM) | Sonication is recommended for dissolution. | [2] |

| Water | Practically insoluble | - | [8] |

| Petroleum Ether | Practically insoluble | - | [8] |

| Ethanol | Slightly soluble | - | [8] |

| Methanol | Slightly soluble | - | [8] |

| Acetone | Slightly soluble | - | [8] |

| Chloroform | Slightly soluble | - | [8] |

| Ethyl Acetate | Slightly soluble | - | [8] |

Table 2: Solubility Data for this compound.

Due to its lipophilic nature (logP of 4.7) and poor water solubility, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experimental studies.[3][5][7]

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[9]

Objective: To determine the saturation solubility of this compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound powder (>98% purity)

-

Selected solvent (e.g., PBS, pH 7.4)

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[9]

-

Agitate the vials in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Kinetic studies can pre-determine the time required to reach a plateau.[10]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.

-

The experiment should be performed in triplicate to ensure reproducibility.

Preparation of this compound for In Vitro Cell-Based Assays

Objective: To prepare a stock solution and working concentrations of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Sterile, cell culture-grade DMSO

-

Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[3][5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[1][2]

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating cells.

-

Vehicle Control: It is critical to maintain a consistent final concentration of DMSO across all treatment groups, including a vehicle control (medium with the same percentage of DMSO but no this compound). The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3][5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

Biological Activity and Signaling Pathways

This compound's primary anticancer mechanism involves the induction of apoptosis, a form of programmed cell death.[11] Studies have shown that it primarily activates the intrinsic (mitochondrial) apoptotic pathway.[5]

Key Mechanistic Actions:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[3][5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[5]

-

Mitochondrial Pathway Activation: It disrupts the mitochondrial membrane potential by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5] this compound treatment leads to the upregulation of Bax and downregulation of Bcl-2.[5]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which activates a cascade of executioner caspases, notably caspase-9 and caspase-3, leading to cell death.[5]

-

p53 Upregulation: The tumor suppressor protein p53 is often upregulated following this compound treatment, contributing to the apoptotic response.[5]

-

Anti-inflammatory Effects: this compound also exhibits anti-inflammatory properties by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in stimulated inflammatory cells.[6]

The diagram below illustrates the this compound-induced apoptotic signaling pathway.

Conclusion

This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. However, its poor aqueous solubility presents a significant challenge for formulation and clinical application. This technical guide consolidates the key physicochemical data and provides standardized protocols essential for researchers. The high lipophilicity and low water solubility underscore the need for advanced formulation strategies, such as nanoformulations or solubility enhancers, to improve the bioavailability and therapeutic efficacy of this compound. A thorough understanding of these fundamental properties is crucial for unlocking its full potential as a next-generation therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C18H17NO | CID 96943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Girinimbine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Girinimbine, a carbazole alkaloid of significant interest to researchers in drug discovery and natural product chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in the identification, characterization, and development of this compound.

Introduction

This compound is a naturally occurring carbazole alkaloid predominantly isolated from the plant Murraya koenigii, commonly known as the curry tree. It has garnered considerable attention within the scientific community due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following sections provide a detailed breakdown of the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.89 | d | 7.8 |

| H-2 | 7.25 | t | 7.5 |

| H-3 | 7.39 | t | 7.8 |

| H-4 | 7.98 | d | 8.0 |

| H-5 | 7.08 | s | |

| H-6 | 6.51 | d | 9.8 |

| H-8 | 5.58 | d | 9.8 |

| 1-CH₃ | 2.45 | s | |

| 7-CH₃ (A) | 1.45 | s | |

| 7-CH₃ (B) | 1.45 | s | |

| NH | 9.75 | br s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]

| Position | Chemical Shift (δ, ppm) |

| C-1 | 118.5 |

| C-2 | 123.5 |

| C-3 | 119.2 |

| C-4 | 109.8 |

| C-4a | 138.8 |

| C-4b | 120.2 |

| C-5 | 115.5 |

| C-5a | 147.8 |

| C-6 | 126.5 |

| C-7 | 76.8 |

| C-8 | 115.2 |

| C-8a | 122.5 |

| C-1a | 128.9 |

| C-9a | 139.5 |

| 1-CH₃ | 16.2 |

| 7-CH₃ (A) | 27.2 |

| 7-CH₃ (B) | 27.2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3419 | N-H stretching (amine) |

| ~3051 | C-H stretching (aromatic) |

| ~1450 | C-N stretching |

| ~1327 | C-H deformation |

| ~727 | N-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique used.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇NO |

| Molecular Weight | 263.34 g/mol |

| m/z [M+H]⁺ | 264.1390 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic techniques for the identification and characterization of a natural product like this compound is crucial for obtaining reliable and comprehensive structural information.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the generalized experimental protocols, will aid researchers in the unambiguous identification and further investigation of this promising natural product. The structured presentation of this data is intended to facilitate its use in drug discovery and development pipelines.

References

The Pharmacological Profile of Girinimbine: A Carbazole Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Girinimbine, a carbazole alkaloid isolated from the medicinal plant Murraya koenigii, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Carbazole alkaloids are a class of heterocyclic aromatic organic compounds known for their wide range of biological activities. This compound, first isolated from the stem bark of Murraya koenigii, has been the subject of numerous studies investigating its therapeutic potential.[1][2][3] This document synthesizes the available scientific literature to provide a detailed pharmacological profile of this compound for researchers and drug development professionals.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[1][4][5]

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.[1] The anti-proliferative activity has been quantified in several studies, with IC50 values summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HT-29 | Human Colon Adenocarcinoma | 4.79 ± 0.74 µg/mL | 24 hours | [1] |

| A549 | Human Lung Carcinoma | 19.01 µM | 24 hours | [6][7] |

| HepG2 | Human Hepatocellular Carcinoma | 61 µM | 24 hours | [8][9] |

| HepG2 | Human Hepatocellular Carcinoma | 56 µM | 48 hours | [8][9] |

| HepG2 | Human Hepatocellular Carcinoma | 40 µM | 72 hours | [8][9] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.006 µg/mL (as a COX-2 inhibitor) | Not Specified | [10] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 5 ± 0.57 µg/mL | 24 hours | [11] |

| CCD-841 | Normal Human Colon Epithelial Cells | 20.32 ± 0.41 µg/mL | 24 hours | [11] |

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][6] Key molecular events include:

-

Mitochondrial Membrane Potential (MMP) Disruption: Treatment with this compound leads to a decrease in MMP.[1][6]

-

Cytochrome c Release: A significant increase in the translocation of cytochrome c from the mitochondria to the cytosol is observed.[1][6]

-

Caspase Activation: this compound treatment results in the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][6] Specifically, a six-fold increase in caspase-9 and a five-fold increase in caspase-3/7 activity were observed in HT-29 cells after 48 hours.[1]

-

Regulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2 are consistently reported.[1][4][12]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 phase.[1][13] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[1][14]

Inhibition of Migration and Invasion

This compound significantly suppresses the migration and invasion of cancer cells, a crucial step in metastasis.[4]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties both in vitro and in vivo.[1][14]

Inhibition of Pro-inflammatory Mediators

-

Nitric Oxide (NO): this compound significantly inhibits the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner.[1][14] A 78.9% inhibition of NO was observed at a concentration of 51±3.81 μg/mL.[1]

-

Pro-inflammatory Cytokines: In animal models of inflammation, oral pretreatment with this compound reduced the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1][14] In a mouse model of ethanol-induced gastric ulcers, this compound also decreased the levels of TNF-α and IL-6.[10][15]

-

Cyclooxygenase (COX): this compound has been shown to selectively inhibit the COX-2 enzyme.[10][15]

Modulation of Inflammatory Signaling Pathways

-

NF-κB Pathway: this compound inhibits the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in stimulated RAW 264.7 cells, a key step in the inflammatory response.[1][14]

References

- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]

- 4. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 5. japsonline.com [japsonline.com]

- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis effect of this compound isolated from Murraya koenigii on lung cancer cells in vitro - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro and in vivo anti-angiogenic activity of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]

Preliminary Screening of Girinimbine for Novel Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girinimbine, a carbazole alkaloid predominantly isolated from the curry tree (Murraya koenigii), has emerged as a promising natural product with a diverse range of biological activities.[1] This technical guide provides an in-depth overview of the preliminary screening of this compound for its potential bioactivities, with a primary focus on its anticancer and anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes complex signaling pathways and workflows to support further research and drug development endeavors.

Core Bioactivities of this compound

This compound has demonstrated significant potential in several key therapeutic areas, supported by a growing body of scientific evidence.

Anticancer Activity

This compound exhibits potent anticancer effects across various cancer cell lines. Its primary mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[2][3][4][5] This is characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and -9.[2][3][4][5][6] Furthermore, this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[2][7]

Key molecular targets and effects include:

-

Apoptosis Regulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[2][8]

-

Tumor Suppressor Activation: Upregulation of the p53 protein.[2][3][4][5]

-

Cell Cycle Control: Upregulation of cyclin-dependent kinase inhibitors p21 and p27.[2][3][4][5]

-

Signaling Pathway Inhibition: this compound has been shown to inhibit key cancer-promoting signaling pathways, including MEK/ERK and STAT3.[8]

Anti-inflammatory Activity

This compound demonstrates notable anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells.[2][3][4][5] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2] In vivo studies have further substantiated these findings, showing that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6.[9][10][11][12] Additionally, this compound has been reported to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[9][10][12][13]

Other Potential Bioactivities

Preliminary studies suggest that this compound may also possess other valuable bioactivities, including:

-

Antimicrobial Effects: As a carbazole alkaloid, this compound is being investigated for its potential antibacterial and antifungal properties.[14]

-

Neuroprotective Potential: While direct neuroprotective effects are still under investigation, its anti-inflammatory and antioxidant properties suggest a potential role in mitigating neurodegenerative processes.[10][13]

-

Gastroprotective Effects: this compound has shown promise in protecting against ethanol-induced peptic ulcers by regulating anti-inflammatory and antioxidant mechanisms.[9][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's bioactivities.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| HT-29 | Colon Cancer | MTT | Cell Viability | 4.79 ± 0.74 µg/mL (at 24h) | [2] |

| A549 | Lung Cancer | MTT | Cell Viability | 19.01 µM | [6] |

| HepG2 | Liver Cancer | MTT | Cell Viability | Not explicitly stated, but showed dose- and time-dependent decrease in viability | [1][7] |

| MDA-MB-453 | Breast Cancer | MTT | Cell Viability | Showed dose- and time-dependent antiproliferative effects | [8] |

| Raji | Burkitt's Lymphoma | EA-EBV Inhibition | Anti-tumor Promotion | 6.0 µg/mL | [15] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Assay | Endpoint | Effect | Reference |

| RAW 264.7 | LPS/IFN-γ | Griess Assay | Nitric Oxide Production | Significant dose-dependent inhibition | [2][3][4][5] |

| RAW 264.7 | LPS | Immunofluorescence | NF-κB Translocation | Significant inhibition | [2][3][4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][18] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[20][21] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[17]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22][23][24]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[22][23]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[22]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27][28]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid or solid growth medium, and a standardized inoculum of the test microorganism is added. The presence or absence of growth is determined visually or spectrophotometrically.[28]

Protocol (Broth Microdilution Method):

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[28]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[28]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[28]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the preliminary screening of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. greenmedinfo.com [greenmedinfo.com]

- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 9. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. mdpi.com [mdpi.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. microbe-investigations.com [microbe-investigations.com]

A Technical Guide to the Molecular and Biological Profile of Girinimbine (C18H17NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Girinimbine, a carbazole alkaloid with the molecular formula C18H17NO, is a significant phytochemical isolated primarily from the curry tree (Murraya koenigii). This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its potent anticancer and anti-inflammatory activities, supported by diagrams of key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Molecular and Physicochemical Properties

This compound is classified as a pyranocarbazole alkaloid.[1] Its fundamental properties are crucial for its identification, synthesis, and formulation in research and development settings. Quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H17NO | [2][3] |

| Molecular Weight | 263.34 g/mol | [2][3] |

| IUPAC Name | 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | [2] |

| CAS Number | 23095-44-5 | [2] |

| Appearance | White crystals / Yellow solid | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][4] |

| IC50 (HepG2 cells, 72h) | 40 µM | [5] |

| IC50 (A549 cells) | 19.01 µM | [6] |

Structural Elucidation and Spectroscopic Profile

The structure of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7] The spectral data provide a unique fingerprint for the molecule's confirmation.

Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C-NMR (δ in ppm) | ¹H-NMR (δ in ppm, J in Hz) |

| 1 | 118.1 | 7.82 (d, J=7.8) |

| 2 | 122.3 | 7.15 (t, J=7.8) |

| 3 | 119.5 | 7.32 (t, J=7.8) |

| 4 | 110.5 | 7.95 (d, J=7.8) |

| 4a | 139.8 | - |

| 5 | 116.2 | - |

| 5a | 120.4 | - |

| 6 | 124.5 | 7.18 (s) |

| 7 | 145.2 | - |

| 8 | 115.9 | 6.55 (d, J=9.8) |

| 9 | 126.8 | 5.55 (d, J=9.8) |

| 10 | 76.9 | - |

| 10-Me | 27.0 | 1.42 (s) |

| 11a | 149.2 | - |

| 11b | 121.5 | - |

| 5-Me | 16.3 | 2.25 (s) |

| NH | - | 10.5 (br s) |

Data adapted from spectroscopic analysis reports.[7]

Experimental Protocols

Isolation and Purification of this compound from Murraya koenigii

This protocol details a standard method for the extraction and isolation of this compound from its natural source, ensuring high purity for experimental use.

Methodology:

-

Preparation: Air-dried and ground root samples of Murraya koenigii are used as the starting material.

-

Extraction: The ground material is subjected to microwave-assisted extraction (e.g., 300 W at 45°C for 1 hour) sequentially with hexane.

-

Chromatography: The resulting hexane extract is concentrated and subjected to column chromatography over silica gel. A gradient solvent system of hexane and ethyl acetate (e.g., starting from 95:5) is used for elution.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing the presence of this compound are combined.

-

Recrystallization: The combined fractions are further purified by re-chromatography and subsequent recrystallization from hexane to yield pure, white crystals of this compound.

Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 or 600 MHz spectrometer. Samples are dissolved in deuterated solvents like CD₃OD or CDCl₃.[8][9]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of this compound.[10]

Biological Activity and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.[1][5]

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including colon, lung, and breast cancer.[11][12][13] The primary mechanism involves the intrinsic or mitochondrial pathway.

Key Mechanistic Steps:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][12]

-

Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4][11]

-

Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4][12]

-

Cell Cycle Arrest: The compound also induces cell cycle arrest at the G0/G1 phase, an effect associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[4][12]

-

p53 Upregulation: The tumor suppressor protein p53 is significantly upregulated following this compound treatment, further promoting the apoptotic process.[11][12]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[12][14]

Key Mechanistic Steps:

-

Inhibition of Pro-inflammatory Mediators: It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][15]

-

Suppression of NF-κB Pathway: A primary mechanism is the inhibition of Nuclear Factor-kappa B (NF-κB) translocation from the cytoplasm to the nucleus. This prevents the transcription of pro-inflammatory genes.[4]

-

Reduction of Cytokines: The compound reduces levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15]

-

COX-2 Inhibition: this compound has shown selective suppressing effects on the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain, without affecting COX-1.[15]

Conclusion

This compound (C18H17NO) is a well-characterized carbazole alkaloid with a robust profile of biological activities. Its potent ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its significant therapeutic potential. The detailed molecular data, established experimental protocols, and elucidated mechanisms of action presented in this guide provide a solid foundation for further research and development of this compound as a lead compound in oncology and inflammatory disease therapy.[12][16]

References

- 1. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]

- 2. This compound | C18H17NO | CID 96943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-tumour promoting activity and antioxidant properties of this compound isolated from the stem bark of Murraya koenigii S - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Girinimbine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girinimbine is a carbazole alkaloid isolated from the stem bark and roots of Murraya koenigii (curry leaf tree). It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the accurate determination of this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, rapid, and reproducible method.

| Parameter | Condition |

| Column | Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol: 0.1% Triethylamine (93:07 v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The developed HPLC method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 4 - 24 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.02044 ng/mL |

| Limit of Quantification (LOQ) | 0.06194 ng/mL |

| Accuracy (% Recovery) | Within 98-102% |

| Precision (% RSD) | < 2% for intra-day and inter-day |

| Specificity | No interference from blank and placebo |

| Robustness | The method is robust to small, deliberate changes in flow rate and mobile phase composition. |

Note: The validation data presented is based on a method developed for Mahanimbine, a structurally similar carbazole alkaloid from the same plant source, and is expected to be comparable for this compound.[3]

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 4, 8, 12, 16, 20, and 24 ng/mL).

Sample Preparation (from plant material)

-

Extraction:

-

Weigh 1 gram of dried and powdered plant material (e.g., Murraya koenigii root bark).

-

Perform extraction using a suitable method such as sonication or Soxhlet extraction with methanol. For sonication, add 20 mL of methanol to the plant material and sonicate for 30 minutes.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Sample Solution Preparation:

-

Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound by HPLC.

Stability-Indicating Assay

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][4] This involves subjecting the this compound standard solution to various stress conditions to evaluate the resolution of the this compound peak from any potential degradation products.

Forced Degradation Protocol

-

Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl and reflux for 2 hours at 80°C. Cool and neutralize the solution before injection.[3]

-

Alkaline Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool and neutralize the solution before injection.[3]

-

Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]

-

Thermal Degradation: Keep the this compound stock solution in a hot air oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours.[3]

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Conclusion

The described HPLC method provides a simple, accurate, and precise approach for the quantification of this compound. This method is suitable for routine quality control analysis of raw materials and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The validation data demonstrates that the method is reliable and robust for its intended application.

References

- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. tnsroindia.org.in [tnsroindia.org.in]

Application Notes & Protocols: Girinimbine Extraction from Murraya koenigii Stem Bark

Introduction

Murraya koenigii, commonly known as the curry tree, is a plant rich in bioactive carbazole alkaloids.[1][2] Among these, girinimbine is a significant compound that has been isolated from the stem bark and roots and is recognized for its potential anti-tumor, antioxidant, anti-inflammatory, and chemopreventive properties.[1][3][4][5] These diverse biological activities make this compound a compound of high interest for researchers in drug discovery and development.[6] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the stem bark of Murraya koenigii, synthesizing methodologies from published research to offer a comprehensive guide for laboratory application.

Data Presentation

The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The following tables summarize quantitative data from various extraction and analytical procedures.

Table 1: Summary of Extraction Methods and Yields from Murraya koenigii

| Plant Part | Extraction Method | Solvent(s) | Starting Material (g) | Crude Extract Yield (g) | Purified this compound Yield (mg) | Source |

| Stem Bark | Maceration (Soaking) | Petroleum Ether, Chloroform | 1,100 | Not Specified | Not Specified | [1] |

| Stem Bark | Successive Maceration | Hexane, Chloroform, Ethyl Acetate | 1,100 | 17.30 (Hexane), 12.13 (Chloroform), 5.28 (EtOAc) | 328.5 | [7] |

| Root | Microwave-Assisted Extraction (MAE) | Hexane, Chloroform, Methanol | 525 | 22.7 (Hexane), 11.7 (Chloroform), 40.7 (Methanol) | Not Specified | [8] |

| Seeds | Soxhlet Extraction | Petroleum Ether (defatting), Chloroform | 1,200 | 28.6 (Chloroform) | Not Specified | [9] |

Table 2: Analytical Parameters for Carbazole Alkaloid Quantification by UPLC/MS/MS

| Analyte | Natural Abundance Range in Leaves (mg/g) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Source |

| This compound | 0.010–0.114 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |

| Mahanimbine | 0.492–5.399 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |

| Koenimbine | 0.013–7.336 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |

| LOD: Limit of Detection, LOQ: Limit of Quantification. Data pertains to analysis of 11 carbazole alkaloids. |

Experimental Protocols

Protocol 1: Plant Material Collection and Preparation

-